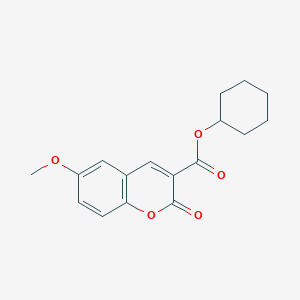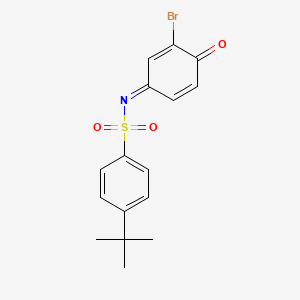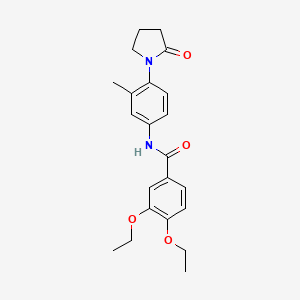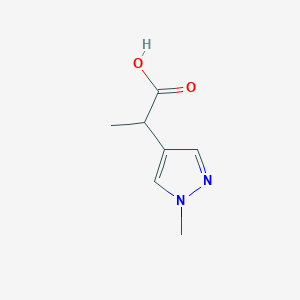![molecular formula C16H10FN3OS2 B2645497 5-[(4-Fluorophenyl)methyl]-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-6-one CAS No. 1019138-30-7](/img/structure/B2645497.png)
5-[(4-Fluorophenyl)methyl]-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(4-Fluorophenyl)methyl]-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-6-one , also known by various other names such as CRL-40,940 , flmodafinil , bisfluoromodafinil , and lauflumide , is a novel compound. It belongs to the class of eugeroics , which are wakefulness-promoting agents. Unlike traditional stimulants, eugeroics enhance alertness without causing excessive stimulation or jitteriness. CRL-40,940 is structurally related to modafinil and adrafinil, but its inventors claim it is more effective with fewer side effects .
Synthesis Analysis
Molecular Structure Analysis
The molecular formula of CRL-40,940 is C15H13F2NO2S , with a molar mass of approximately 309.33 g/mol . Its core structure consists of a tricyclic system containing a sulfur atom and a triazatricyclo ring. The fluorine substitution on the phenyl group contributes to its unique properties. The precise arrangement of atoms and functional groups determines its biological activity .
Chemical Reactions Analysis
CRL-40,940 exhibits weak dopamine reuptake inhibition in addition to its eugeroic effects. This suggests interactions with dopamine transporters, although the exact mechanism remains unclear. Further studies are needed to elucidate its binding affinity and mode of action at the molecular level. Researchers have investigated its interactions with monoamine transporters, providing insights into its potential therapeutic applications .
科学的研究の応用
Synthetic Methodologies
Research in synthetic chemistry has developed efficient approaches for the synthesis of complex molecules incorporating fluorophenyl and thiol groups, which are key features in the chemical structure of interest. For instance, an efficient catalyst- and solvent-free synthesis method utilizing microwave-assisted Fries rearrangement has been demonstrated for regioselective synthesis of heterocyclic amides with fluorine and sulfur components. This method signifies advancements in the synthesis of fluorine-containing heterocyclic systems, which could be relevant to synthesizing compounds with similar structural frameworks as the compound (Moreno-Fuquen et al., 2019).
Biological Activities
The incorporation of fluorine atoms in pharmaceutical compounds is a common strategy to enhance their biological activity, stability, and membrane permeability. Compounds similar to the one described have been explored for their antimicrobial activities. For instance, fluorobenzamides containing thiazole and thiazolidine moieties have shown promising antimicrobial activity against a range of bacterial and fungal strains. This suggests that compounds with fluorophenyl groups and sulfur-containing heterocycles could potentially exhibit significant biological activities (Desai et al., 2013).
Pharmacological Properties
The exploration of fluorine heterocyclic systems derived from sulfa drugs highlights the potential of such compounds as photochemical probe agents for the inhibition of diseases like vitiligo. This demonstrates the broader applicability of fluorine-containing compounds in medicinal chemistry and their potential role in developing treatments for various conditions (Abdel-Rahman et al., 2010).
作用機序
The precise mechanism by which CRL-40,940 promotes wakefulness and cognitive enhancement is not fully understood. It likely involves modulation of neurotransmitter systems, including dopamine, norepinephrine, and histamine. Its unique structure may contribute to its selectivity and reduced side effects compared to other wake-promoting agents. Future research should focus on unraveling its specific targets and pathways .
特性
IUPAC Name |
5-[(4-fluorophenyl)methyl]-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2,10,12-tetraen-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FN3OS2/c17-10-5-3-9(4-6-10)8-20-15(21)13-12(19-16(20)22)11-2-1-7-18-14(11)23-13/h1-7,13H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACVULCVJKVFXIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)SC3C2=NC(=S)N(C3=O)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Pentylbicyclo[1.1.1]pentan-1-amine](/img/structure/B2645414.png)
![1-([2,4'-Bipyridin]-4-ylmethyl)-3-(naphthalen-1-ylmethyl)urea](/img/structure/B2645415.png)

![Ethyl 4-((1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)amino)-4-oxobutanoate](/img/structure/B2645418.png)

![2-(4-cyclopropyl-1-(3,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2645421.png)
![2-(((9H-Fluoren-9-Yl)Methoxy)Carbonyl)-8-(Tert-Butoxycarbonyl)-2,8-Diazaspiro[4.5]Decane-4-Carboxylic Acid](/img/structure/B2645422.png)

![4-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B2645426.png)

![1-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-3-phenylurea](/img/structure/B2645430.png)
![3-(3-Methylphenyl)-6-(2-oxopropyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2645431.png)

